molecular formula C16H18BFO2 B1372498 (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1400809-84-8

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1372498
CAS No.: 1400809-84-8
M. Wt: 272.1 g/mol
InChI Key: GGVROXPECQCGRD-UHFFFAOYSA-N
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Description

(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a biphenyl structure with a butyl group and a fluorine atom attached to the phenyl rings, making it a versatile molecule in various chemical applications.

Scientific Research Applications

(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced polymers and as a catalyst in various industrial processes.

Mechanism of Action

Target of Action

The primary target of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared . These properties can impact its bioavailability in the SM coupling reaction.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, where the compound acts as an organoboron reagent . The reaction conditions are exceptionally mild and functional group tolerant, making it a successful and widely-used reaction .

Action Environment

The action of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is influenced by the reaction conditions of the SM coupling process . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Future Directions

The future directions of research involving “(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid” and other boronic acids could involve further exploration of their use in coupling reactions, the development of new borane reagents, and the synthesis of novel biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes:

    Reactants: 4-butyl-3-fluorobiphenyl and a boronic acid derivative.

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4.

    Base: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of (4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 4-butyl-3-fluorobiphenyl and boronic acid derivatives.

    Continuous Flow Reactors: To enhance efficiency and scalability.

    Automated Systems: For precise control of reaction conditions and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Halogenation or nitration of the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl]-4-ol.

    Reduction: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl].

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a single phenyl ring.

    4-Fluorophenylboronic acid: Similar structure but lacks the butyl group and the second phenyl ring.

    4-Butylphenylboronic acid: Similar structure but lacks the fluorine atom and the second phenyl ring.

Uniqueness

(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its combination of a butyl group, a fluorine atom, and a biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity, making it valuable in specialized applications.

Properties

IUPAC Name

[4-(4-butylphenyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVROXPECQCGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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